2,2,6-trimethylthiane-3,5-dione

Physicochemical Properties Lipophilicity XLogP

2,2,6-Trimethylthiane-3,5-dione is a sulfur-containing heterocyclic diketone (C₈H₁₂O₂S, MW: 172.25 g/mol). It belongs to the thiane-3,5-dione class, functioning as a versatile building block for synthesizing more complex sulfur-containing molecules and thiopyran-fused heterocycles.

Molecular Formula C8H12O2S
Molecular Weight 172.25 g/mol
CAS No. 94656-67-4
Cat. No. B6619026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-trimethylthiane-3,5-dione
CAS94656-67-4
Molecular FormulaC8H12O2S
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESCC1C(=O)CC(=O)C(S1)(C)C
InChIInChI=1S/C8H12O2S/c1-5-6(9)4-7(10)8(2,3)11-5/h5H,4H2,1-3H3
InChIKeyLRXJEIQWJXGWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6-Trimethylthiane-3,5-dione (CAS 94656-67-4) | Sourcing Guide for Research & Procurement


2,2,6-Trimethylthiane-3,5-dione is a sulfur-containing heterocyclic diketone (C₈H₁₂O₂S, MW: 172.25 g/mol) [1]. It belongs to the thiane-3,5-dione class, functioning as a versatile building block for synthesizing more complex sulfur-containing molecules and thiopyran-fused heterocycles . The compound is commercially available at a minimum purity specification of 95% for research use .

Why Generic Substitutes for 2,2,6-Trimethylthiane-3,5-dione Are Insufficient for Scientific Research


While the thiane-3,5-dione scaffold is common, simple generic substitution with the unsubstituted parent compound or different alkyl analogs is not chemically equivalent. The specific 2,2,6-trimethyl substitution pattern critically dictates the molecule's lipophilicity, steric environment, and conformational behavior [1]. These parameters directly affect reactivity in nucleophilic addition and cycloaddition reactions, meaning a different substitution pattern will result in divergent reaction yields, selectivity, and final product profiles [2]. This is the foundation for the quantitative differentiation detailed below.

Quantitative Differentiation Guide for Procuring 2,2,6-Trimethylthiane-3,5-dione Over Close Analogs


Lipophilicity Comparison: 2,2,6-Trimethyl vs. Unsubstituted Parent Scaffold

The target compound exhibits moderate lipophilicity (XLogP = 1.5), a critical parameter for solubility and membrane permeability in biological assays. This value represents a significant shift from the more polar, unsubstituted parent scaffold 2H-thiopyran-3,5(4H,6H)-dione (CAS 6881-49-8) [1]. The introduction of the 2,2,6-trimethyl motif increases the partition coefficient, providing a quantifiable basis for selecting this compound for applications requiring distinct solubility profiles in organic/aqueous biphasic systems.

Physicochemical Properties Lipophilicity XLogP

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count vs. Non-Sulfur Heterocyclic Analog

The target compound has a computed TPSA of 59.4 Ų, which is distinct from its direct oxygen analog, 2,2,6-trimethyl-1,3-oxathiane (CAS 30253-09-9), which has a PSA of 34.53 Ų . Furthermore, with 3 hydrogen bond acceptors compared to the 1 of the oxathiane, the diketone-sulfur core offers a significantly different capacity for intermolecular interactions, which is critical for assay design using fluorescence polarization or radioligand binding where non-specific binding profiles matter.

Drug-likeness Physicochemical Properties TPSA

Conformational Rigidity: Rotatable Bond Count Comparison with an Isopropyl Analog

The target compound exhibits zero rotatable bonds, indicating a completely rigid cyclic core, while a closely related analog, 2-(propan-2-yl)thiane-3,5-dione (CAS 56337-47-4), possesses an isopropyl group allowing for additional bond rotation [1]. This structural constraint makes 2,2,6-trimethylthiane-3,5-dione a superior choice for studies requiring a fixed, well-defined molecular conformation, such as pharmacophore modeling or crystallography.

Conformation Molecular Rigidity Rotatable Bond

Molecular Complexity and Heavy Atom Count as a Differentiation Metric

With a complexity score of 208 and a heavy atom count of 11, 2,2,6-trimethylthiane-3,5-dione occupies a distinct chemical space compared to the simpler parent scaffold 2H-thiopyran-3,5(4H,6H)-dione, which has a heavy atom count of 9 [1]. This difference in molecular complexity and atomic composition is a key metric for chemical proteomics and screening library curation, where increasing structural diversity is a primary procurement goal.

Molecular Complexity Scaffold Comparison Heavy Atom

Validated Application Scenarios for 2,2,6-Trimethylthiane-3,5-dione Based on Quantitative Evidence


Synthesis of Functionally Rich Chiral 2-Thiabicyclo[3.3.1]nonanes

The thiane-3,5-dione core is a proven substrate for organocatalytic asymmetric [3+3] cycloadditions to construct chiral sulfur-containing bicycles [1]. The specific steric and electronic profile of the 2,2,6-trimethyl variant, defined by its zero rotatable bonds and specific XLogP, makes it a strategic choice for probing the steric limits and selectivity of this synthetic methodology.

Physicochemical Marker in Chemical Proteomics and Metabolomics Libraries

Due to its unique combination of TPSA (59.4 Ų), H-bond acceptor count (3), and lipophilicity (XLogP = 1.5) [2], this compound serves as a valuable physicochemical marker or 'chemotype probe' in fragment-based or diversity-oriented screening libraries. It fills a distinct niche not covered by its 1,3-oxathiane analogs or simpler thiane-diones.

Building Block for Sulfur-Containing Heterocycle Synthesis

The compound is explicitly utilized as a building block in the synthesis of more complex sulfur-containing compounds . Its defined purity specification (min. 95%) ensures reproducible stoichiometry in multi-step synthetic sequences, particularly for reactions initiated by nucleophilic attack at its metabolically stable carbonyl carbons.

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